molecular formula C7H4Cl2O4S B8471471 2,4-Dichloro-5-carboxybenzenesulfinic acid

2,4-Dichloro-5-carboxybenzenesulfinic acid

Cat. No. B8471471
M. Wt: 255.07 g/mol
InChI Key: RWQFBWJWNXASDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03953476

Procedure details

This compound is prepared following substantially the same procedure described in Example 1, Step A, using the following substances:sodium sulfite 75 g.water 200 ml.2,4-dichloro-4-chlorosulfonylbenzoic acid 58 g.10N sodium hydroxide 50 ml.
Quantity
75 g
Type
reactant
Reaction Step One
Name
2,4-dichloro-4-chlorosulfonylbenzoic acid
Quantity
58 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-])=[O:2].[Na+].[Na+].[Cl:7][C:8]1[CH2:16][C:15]([Cl:21])(S(Cl)(=O)=O)[CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].[OH-].[Na+]>O>[Cl:21][C:15]1[CH:16]=[C:8]([Cl:7])[C:9]([C:10]([OH:12])=[O:11])=[CH:13][C:14]=1[S:1]([OH:4])=[O:2] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
2,4-dichloro-4-chlorosulfonylbenzoic acid
Quantity
58 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(C1)(S(=O)(=O)Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C(=C1)Cl)C(=O)O)S(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.